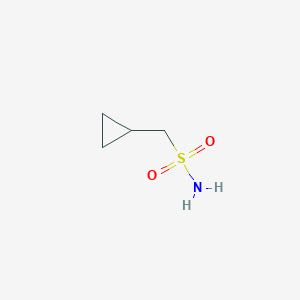

Cyclopropylmethanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPINKYWKTZDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622960 | |

| Record name | 1-Cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445305-93-1 | |

| Record name | Cyclopropanemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445305-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclopropylmethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Cyclopropylmethanesulfonamide, a valuable building block in medicinal chemistry. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropyl group. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] This guide outlines the primary synthetic routes to this compound, providing detailed experimental procedures and relevant data to support laboratory synthesis.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. The most direct and common approach involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride. An alternative route commences from cyclopropylmethanol, proceeding through a cyclopropylmethyl halide intermediate.

Pathway 1: From Cyclopropylmethanamine

This is the preferred and more direct method for the synthesis of this compound. It involves the nucleophilic attack of cyclopropylmethanamine on methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Caption: Reaction scheme for the synthesis of this compound from Cyclopropylmethanamine.

Pathway 2: From Cyclopropylmethanol

This two-step pathway begins with the conversion of cyclopropylmethanol to a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This is followed by a subsequent reaction, which could involve nucleophilic substitution with a sulfonamide synthon or a more complex series of reactions involving conversion to a thiol, oxidation, and amination. The conversion of cyclopropylmethanol to cyclopropylmethyl bromide is well-documented.[2][3]

Caption: Two-step synthesis of this compound starting from Cyclopropylmethanol.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of this compound from Cyclopropylmethanamine

This protocol is adapted from general procedures for the synthesis of sulfonamides.[1]

Materials:

-

Cyclopropylmethanamine (1.0 eq)

-

Methanesulfonyl chloride (1.05 eq)

-

Triethylamine (1.5 eq) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropylmethanamine (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: To the cooled solution, add methanesulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure this compound.

Protocol 2: Synthesis of Cyclopropylmethyl Bromide from Cyclopropanemethanol

This protocol is based on a patented procedure.[2]

Materials:

-

Cyclopropanemethanol (CPMO) (1.0 eq)

-

N-bromosuccinimide (NBS) (1.1 eq)

-

Dimethyl sulfide (1.1 eq)

-

Dichloromethane (DCM)

-

Pentane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Complex Formation: In a round-bottom flask, add a solution of dimethyl sulfide (1.1 eq) in DCM dropwise to a suspension of N-bromosuccinimide (1.1 eq) in DCM while maintaining the temperature between 0 and 10°C under a nitrogen atmosphere. Stir the resulting yellow suspension at 0 - 10°C for 10 minutes.

-

Addition of Alcohol: Add cyclopropanemethanol (1.0 eq) dropwise to the suspension while keeping the temperature below 10°C.

-

Reaction: Warm the reaction mixture to 30°C and maintain for 3 hours.

-

Workup: Dilute the solution with water and extract twice with pentane.

-

Washing and Drying: Wash the combined pentane solution with water (2x), dry over magnesium sulfate, and filter.

-

Purification: Distill the organic filtrate to obtain cyclopropylmethyl bromide as an oil.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sulfonamides and cyclopropylmethyl halides. Note that specific yields for this compound may vary depending on reaction conditions and scale.

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis

| Parameter | Value | Reference |

| Reaction Time | 6-18 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Typical Yield | 65-95% | [4][5] |

| Purity | >95% (after purification) | General laboratory standard |

Table 2: Characterization Data for Sulfonamides

| Analytical Technique | Characteristic Features | Reference |

| ¹H NMR | Signals for cyclopropyl and methyl protons, N-H proton as a broad singlet | [1] |

| ¹³C NMR | Signals for all unique carbon atoms | [1] |

| Mass Spectrometry | Confirmation of the molecular weight | [1] |

| IR Spectroscopy | S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) | [1] |

Table 3: Synthesis of Cyclopropylmethyl Bromide

| Parameter | Value | Reference |

| Starting Material | Cyclopropanemethanol | [2] |

| Reagents | N-bromosuccinimide, Dimethyl sulfide | [2] |

| Solvent | Dichloromethane | [2] |

| Yield | 49% | [2] |

| Purity (by GC) | 95% | [2] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclopropylmethanesulfonamide: A Technical Guide

CAS Number: 479065-29-7

This technical guide provides a comprehensive overview of N-Cyclopropylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential, though not yet fully characterized, role in drug development based on the well-established activities of its core functional groups: the sulfonamide and the cyclopropyl moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 479065-29-7 |

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.18 g/mol |

| IUPAC Name | N-cyclopropylmethanesulfonamide |

| Physical Form | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Experimental Protocols

Synthesis of N-Cyclopropylmethanesulfonamide

The synthesis of N-Cyclopropylmethanesulfonamide can be achieved through the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base. The following is a representative experimental protocol based on general methods for the synthesis of N-alkyl sulfonamides.

Materials:

-

Cyclopropylamine

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-Cyclopropylmethanesulfonamide can be purified by recrystallization or column chromatography on silica gel.

Synthetic workflow for N-Cyclopropylmethanesulfonamide.

Potential Applications in Drug Development

While N-Cyclopropylmethanesulfonamide has not been extensively studied for its biological activity, its structural components are prevalent in many pharmaceuticals.

-

The Sulfonamide Moiety: The sulfonamide functional group is a cornerstone in medicinal chemistry. It is a key pharmacophore in a wide range of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrase and dihydropteroate synthase.[3][4][5]

-

The Cyclopropyl Group: The cyclopropyl ring is increasingly utilized in drug design as a "bioisostere" for other chemical groups.[4] Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.[4]

Given these characteristics, N-Cyclopropylmethanesulfonamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored as candidates for enzyme inhibitors or receptor modulators in various disease areas.

Representative Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

Although no specific signaling pathway has been elucidated for N-Cyclopropylmethanesulfonamide, the general mechanism of action for antibacterial sulfonamides is well-understood. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to the cessation of bacterial growth.[1][2][4][5][6]

Inhibition of bacterial folic acid synthesis by sulfonamides.

Safety and Handling

Specific toxicology data for N-Cyclopropylmethanesulfonamide is not available. However, based on the safety data for structurally related compounds, general laboratory safety precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

N-Cyclopropylmethanesulfonamide is a chemical compound with significant potential as a synthetic intermediate in the development of new therapeutic agents. While its own biological profile is not yet characterized, the presence of the sulfonamide and cyclopropyl moieties suggests that its derivatives could be valuable candidates for a range of biological targets. This guide provides a foundational understanding of its properties and synthesis to support further research and development in this area.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

An In-depth Technical Guide to Cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document details its chemical properties, a standard synthesis protocol, and a validated analytical methodology for its quantification.

Core Molecular Data

N-Cyclopropylmethanesulfonamide is a chemical compound characterized by a cyclopropyl group attached to the nitrogen atom of a methanesulfonamide functional group. Its compact and rigid cyclopropyl moiety can confer unique pharmacological properties, making it a valuable scaffold in the design of novel therapeutic agents.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂S | |

| Molecular Weight | 135.18 g/mol | |

| IUPAC Name | N-cyclopropylmethanesulfonamide | |

| CAS Number | 479065-29-7 | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | |

| InChI Key | POEOXZQLWUIFQW-UHFFFAOYSA-N |

Synthesis Protocol: Sulfonamide Formation

The synthesis of N-cyclopropylmethanesulfonamide is typically achieved through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for forming sulfonamide bonds.[1][2][3]

Materials:

-

Methanesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base like pyridine)[3][4]

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the mixture to 0°C using an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.05 equivalents) dropwise via a syringe. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude N-cyclopropylmethanesulfonamide can be further purified by flash column chromatography on silica gel to obtain the final product of high purity.

Analytical Methodology: LC-MS/MS Quantification

For the quantitative analysis of N-cyclopropylmethanesulfonamide in biological matrices or as a pharmaceutical substance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[5][6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from a biological matrix):

-

Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol containing an appropriate internal standard.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) for N-cyclopropylmethanesulfonamide would be m/z 136.0. The product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution.

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Potential Biological Activity

While specific signaling pathways for N-cyclopropylmethanesulfonamide are not extensively documented in publicly available literature, the cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often used to improve metabolic stability and binding affinity of drug candidates.[8] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and as inhibitors of enzymes like carbonic anhydrase.[9][10] The combination of these two groups in N-cyclopropylmethanesulfonamide suggests potential for its use as a lead compound in drug discovery programs targeting various diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. prepchem.com [prepchem.com]

- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Cyclopropylmethanesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropylmethanesulfonamide. The information detailed herein is essential for professionals engaged in drug discovery and development, offering insights into the molecule's behavior and characteristics that are critical for assessing its potential as a therapeutic agent. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents logical workflows relevant to its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂S | Guidechem[1] |

| Molecular Weight | 135.18 g/mol | Guidechem[1] |

| XLogP3-AA (Calculated) | -0.3 | Guidechem[1] |

| Topological Polar Surface Area | 68.5 Ų | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |

| Rotatable Bond Count | 2 | Guidechem[1] |

| Heavy Atom Count | 8 | Guidechem[1] |

Note: The XLogP3-AA value is a calculated prediction of the logarithm of the octanol-water partition coefficient, a critical measure of a compound's lipophilicity. The topological polar surface area (TPSA) is another crucial calculated parameter that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic.

Methodology: Distillation

-

Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser and a receiving flask.

-

Heating: The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

-

Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature during distillation.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture for compounds with low water solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the octanol and aqueous layers.

-

Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizing Key Relationships and Workflows

To further aid in the understanding of the importance and determination of physicochemical properties, the following diagrams illustrate key logical relationships and a typical experimental workflow.

Caption: Logical relationship of key physicochemical properties to ADME profiles and drug development outcomes.

Caption: Generalized experimental workflow for the physicochemical characterization of a new chemical entity.

References

The Cyclopropylmethanesulfonamide Scaffold: A Technical Whitepaper on Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific mechanistic data for the parent compound, cyclopropylmethanesulfonamide, is not extensively available in public-domain scientific literature, the constituent chemical moieties—the cyclopropyl group and the sulfonamide group—are well-established pharmacophores in modern medicinal chemistry. This technical guide synthesizes available information on related and more complex molecules to elucidate the potential mechanisms of action, biological targets, and signaling pathways that compounds incorporating a this compound scaffold may modulate. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this chemical class.

Introduction: The Chemical Scaffolding of a Potential Therapeutic

The cyclopropyl group and the sulfonamide functional group are frequently employed in the design of novel therapeutic agents to enhance pharmacological properties. The cyclopropyl ring is a rigid, three-membered carbocycle that can offer metabolic stability, improve potency, and provide a defined conformational constraint to a molecule.[1][2] Sulfonamides are a versatile class of compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The combination of these two groups in the this compound scaffold suggests a potential for diverse biological activities.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related compounds, the this compound scaffold may exhibit efficacy in several therapeutic areas.

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of this compound, such as (1-Ethylcyclopropyl)methanesulfonamide, have been identified as potential selective inhibitors of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Potential Signaling Pathway: Prostaglandin Synthesis

Caption: Potential inhibition of the COX-2 pathway by this compound derivatives.

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer drugs. Compounds containing a (3-Cyclopropylphenyl)methanesulfonamide structure have been investigated as lead compounds for the development of new anticancer agents.[6] The mechanisms of anticancer sulfonamides are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest.

Mineralocorticoid Receptor Antagonism

A complex indole derivative incorporating both cyclopropyl and methanesulfonamide groups has been identified as a potent, nonsteroidal antagonist of the mineralocorticoid receptor (MR).[7] Antagonism of the MR has therapeutic applications in the management of hypertension and heart failure.

Potential Logical Relationship: Mineralocorticoid Receptor Antagonism

Caption: Postulated antagonism of the mineralocorticoid receptor by a this compound-containing compound.

Quantitative Data from Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes data for related sulfonamide derivatives to provide context for potential potency.

| Compound Class | Target | Assay | IC50 / Activity | Reference |

| Chalconesulfonamides | COX-2 | In vitro enzyme assay | IC50 = 1.0 µM | [8] |

| Cyclic Sulfamide Derivatives | 11β-HSD1 | In vitro enzyme assay | IC50 = 17 nM | [9] |

| Sulfonamide Derivatives | α-glucosidase | In vitro enzyme assay | IC50 = 19.39 µM | [10] |

Suggested Experimental Protocols for Scaffold Investigation

To elucidate the mechanism of action of a novel this compound derivative, a tiered experimental approach is recommended.

General Experimental Workflow

Caption: A generalized experimental workflow for investigating the mechanism of action of a novel compound.

In Vitro Enzyme Inhibition Assays (Example: COX-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-2.

-

Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), test compound, and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

-

Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of the test compound. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period at 37°C. d. Terminate the reaction. e. Quantify the amount of PGE2 produced using an ELISA kit. f. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay

-

Objective: To assess the effect of the test compound on the proliferation of a relevant cancer cell line.

-

Materials: Cancer cell line (e.g., MCF-7 for breast cancer), cell culture medium, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for 48-72 hours. d. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions. e. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potential applications in inflammation, oncology, and cardiovascular diseases. The presence of the cyclopropyl and sulfonamide moieties suggests that compounds of this class may exhibit favorable pharmacological properties. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore the structure-activity relationships and identify lead compounds for further development. Detailed mechanistic studies, following the experimental workflows outlined in this guide, will be crucial to fully elucidate the therapeutic potential of this chemical class.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (1-Ethylcyclopropyl)methanesulfonamide [smolecule.com]

- 6. Buy (3-Cyclopropylphenyl)methanesulfonamide (EVT-13363531) [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emerging Potential of Cyclopropylmethanesulfonamide Scaffolds in Drug Discovery: A Technical Guide

Introduction: Unifying Privileged Fragments for Novel Bioactivity

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores and privileged structural motifs is a cornerstone of rational drug design. This guide delves into the untapped potential of cyclopropylmethanesulfonamide, a chemical entity that marries the versatile bioactivity of the methanesulfonamide group with the advantageous physicochemical properties of the cyclopropyl ring. While direct, extensive research on this compound itself is nascent, a comprehensive analysis of its constituent parts provides a compelling rationale for its investigation as a source of novel therapeutic agents.

The methanesulfonamide functional group (-SO₂NH₂) is a crucial pharmacophore, prized for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature.[1] These characteristics have led to its incorporation into a wide array of approved drugs for indications ranging from cancer and inflammation to infectious diseases.[1] Simultaneously, the cyclopropyl fragment has gained increasing recognition as a "versatile player" in drug development.[2] Its rigid, three-dimensional structure can enhance binding potency, improve metabolic stability, increase brain permeability, and reduce off-target effects, addressing many common roadblocks in drug discovery.[2]

This guide will, therefore, explore the potential biological activities of this compound by:

-

Examining the established bioactivities of methanesulfonamide derivatives.

-

Detailing the physicochemical and pharmacokinetic advantages conferred by the cyclopropyl moiety.

-

Proposing key therapeutic areas and molecular targets for this compound-containing compounds.

-

Providing detailed experimental protocols for the synthesis and biological evaluation of this promising chemical scaffold.

Pillar 1: The Methanesulfonamide Pharmacophore - A Legacy of Diverse Bioactivity

The methanesulfonamide group is a cornerstone of many successful therapeutic agents. Its ability to engage in key hydrogen bonding interactions and its unique electronic profile make it a versatile tool for modulating the activity of a wide range of biological targets.

Established Biological Activities of Methanesulfonamide Derivatives:

-

Anti-inflammatory Activity (COX-2 Inhibition): A significant body of research has focused on methanesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[1] The methanesulfonamido moiety has been successfully employed as a bioisostere for the methylsulfonyl group found in drugs like rofecoxib.[1] For instance, certain (E)-1,3-diphenylprop-2-en-1-one derivatives bearing a p-MeSO₂NH substituent have been identified as selective COX-2 inhibitors.[3] Molecular modeling studies have shown that this group can orient itself within the secondary pocket of the COX-2 binding site.[3]

-

Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs, including Belinostat and Amsacrine.[1] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways implicated in cancer, such as carbonic anhydrases (CAs), particularly the tumor-associated CAIX, which is overexpressed in hypoxic tumors.[1]

-

Antimicrobial Activity: Historically, sulfonamides are renowned for their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism provides a selective target, as humans acquire folic acid through their diet.[1]

-

Other Therapeutic Areas: The versatility of the methanesulfonamide group extends to other areas, including the development of Class III antiarrhythmic agents like Ibutilide, which prolongs the action potential duration in cardiac muscle.[1]

Pillar 2: The Cyclopropyl Ring - A Tool for Optimizing Pharmacological Properties

The incorporation of a cyclopropyl ring into a drug candidate is a strategic decision aimed at enhancing its overall profile. The unique properties of this strained, three-membered ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetics.

Key Advantages of the Cyclopropyl Fragment:

-

Enhanced Potency and Binding: The rigid conformation of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target and thus increasing potency.[2]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to increased metabolic stability and a longer half-life.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and potential for P-glycoprotein efflux.[2]

-

Improved Brain Permeability: In some cases, the addition of a cyclopropyl group has been shown to increase a compound's ability to cross the blood-brain barrier.[2]

Synergistic Potential: Hypothesized Biological Activities of this compound

Based on the individual attributes of its constituent parts, we can hypothesize several promising areas for the application of this compound derivatives:

-

Selective Enzyme Inhibition: The combination of the methanesulfonamide's hydrogen bonding capabilities and the cyclopropyl group's conformational rigidity could lead to the development of highly potent and selective inhibitors of enzymes such as COX-2, carbonic anhydrases, and various kinases.

-

Novel Anticancer Agents: By targeting tumor-associated enzymes or signaling pathways, this compound derivatives could offer new avenues for cancer therapy, potentially with improved metabolic stability and reduced off-target toxicities.

-

Next-Generation Antimicrobials: The unique structural features of this compound could be exploited to design novel inhibitors of bacterial enzymes, potentially overcoming existing resistance mechanisms.

Experimental Workflows for a Self-Validating Investigation

A rigorous and systematic approach is essential to validate the therapeutic potential of this compound derivatives. The following section outlines key experimental protocols.

General Synthesis of this compound Derivatives

A plausible synthetic route to N-substituted cyclopropylmethanesulfonamides could involve the reaction of cyclopropanesulfonyl chloride with a variety of primary or secondary amines. The diversity of commercially available amines allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Diagram 1: Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis and initial evaluation of a this compound library.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity and selectivity of novel this compound derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values for test compounds against human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib, Ibuprofen)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add 10 µL of the diluted test compound or reference inhibitor to the wells of a 96-well plate.

-

Add 70 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.

-

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis.

-

Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

-

Diagram 2: COX Inhibition Assay Workflow

Caption: A step-by-step workflow for the in vitro COX inhibition assay.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of human carbonic anhydrase isoforms (e.g., hCA I, II, IX) by test compounds.

Objective: To determine the Kᵢ values for test compounds against various hCA isoforms.

Materials:

-

Purified human CA isoforms

-

4-Nitrophenyl acetate (substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Acetazolamide)

-

Assay buffer (e.g., Tris-SO₄)

-

96-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

Enzyme Preparation: Dilute the hCA isoforms to the appropriate concentration in the assay buffer.

-

Assay Reaction:

-

Add enzyme solution to the wells of a 96-well plate.

-

Add the test compound or reference inhibitor at varying concentrations.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

-

Data Acquisition: Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

-

Data Analysis:

-

Determine the initial reaction rates.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ values.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative data for related methanesulfonamide derivatives to illustrate the potential potency and selectivity that can be achieved.

| Compound Class | Target | IC₅₀ / Kᵢ | Selectivity Index (SI) | Reference |

| (E)-1,3-diphenylprop-2-en-1-ones | COX-2 | 0.3 - 1.0 µM | >60 - >100 | [3] |

| Pyridazine Sulfonates | COX-2 | Moderate Inhibition | - | [4] |

| Pyridazine Derivatives | hCA I | 23.5 nM (Kᵢ) | - | [4] |

| Pyridazine Derivatives | 5-LOX | 2 - 3 µM | - | [4] |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By combining the proven biological relevance of the methanesulfonamide pharmacophore with the advantageous drug-like properties of the cyclopropyl ring, there is a strong rationale for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this chemical class. Future research should focus on the synthesis and screening of diverse this compound libraries against a range of biological targets, particularly in the areas of inflammation, oncology, and infectious diseases. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this exciting molecular architecture.

References

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopropylmethanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropylmethanesulfonamide derivatives, a chemical scaffold of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group, coupled with the hydrogen bonding capabilities of the sulfonamide moiety, make these derivatives attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document details key synthetic methodologies, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic routes toward novel this compound-based compounds.

Core Synthetic Strategies

The primary and most direct route to N-substituted cyclopropylmethanesulfonamides involves the reaction of cyclopropanemethanesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for this synthesis is outlined below:

The Ascendance of Cyclopropylmethanesulfonamide Analogs in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the cyclopropylmethanesulfonamide moiety has emerged as a cornerstone in the design of a new generation of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound analogs, with a particular focus on their role as potent enzyme inhibitors. This document is intended for researchers, scientists, and professionals actively engaged in the field of drug development.

Core Concepts: The this compound Scaffold

The cyclopropyl group, a three-membered carbocycle, is a bioisostere of various functional groups and is prized in medicinal chemistry for its ability to confer conformational rigidity, improve metabolic stability, and enhance binding affinity. When coupled with the methanesulfonamide functional group, a versatile pharmacophore known for its hydrogen bonding capabilities and non-basic nitrogen, the resulting this compound scaffold offers a unique combination of properties that medicinal chemists are leveraging to tackle challenging biological targets.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the coupling of a pre-formed cyclopropyl-containing amine or aniline with a methanesulfonyl chloride derivative, or vice versa. The following diagram illustrates a generalized synthetic workflow.

Biological Activity and Therapeutic Targets

This compound analogs have demonstrated significant potential across a spectrum of therapeutic areas, most notably as inhibitors of protein kinases.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the this compound moiety allow for specific and potent interactions within the ATP-binding pocket of various kinases.

One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5][6]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound analogs targeting VEGFR-2, several key structural features have been identified that influence inhibitory activity.

The following table summarizes the SAR of a series of pyrrolo[2,1-f][2][3][7]triazine-based analogs incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group, which serves as a close surrogate for a this compound moiety, against VEGFR-2.

| Compound | R Group (at C-6 of Pyrrolotriazine) | VEGFR-2 IC50 (nM)[1] |

| 1 | H | >1000 |

| 2 | 5-methyl-1,3,4-oxadiazol-2-yl | 15 |

| 3 | 5-ethyl-1,3,4-oxadiazol-2-yl | 8 |

| 4 | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl | 25 |

| 5 | 5-(cyclopropyl)-1,3,4-oxadiazol-2-yl | 5 |

| 37 | 5-(1-hydroxycyclobutyl)-1,3,4-oxadiazol-2-yl | 3 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]

The data clearly indicates that the nature of the substituent at the C-6 position of the pyrrolotriazine core significantly impacts the VEGFR-2 inhibitory activity. Small alkyl and cyclopropyl groups on the oxadiazole ring are well-tolerated and lead to potent inhibitors in the low nanomolar range.

Experimental Protocols

General Procedure for the Synthesis of Pyrrolotriazine Analogs

A representative experimental protocol for the synthesis of the VEGFR-2 inhibitors is as follows:

To a solution of the key chloropyrrolotriazine intermediate in a suitable solvent such as dioxane is added the corresponding 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline. A base, such as diisopropylethylamine, is added, and the reaction mixture is heated to reflux. After completion of the reaction, as monitored by TLC or LC-MS, the mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Assay Protocol

The following protocol outlines a typical in vitro kinase assay to determine the IC50 values of the synthesized analogs against VEGFR-2.

References

- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy (3-Cyclopropylphenyl)methanesulfonamide (EVT-13363531) [evitachem.com]

The Versatility of Cyclopropylmethanesulfonamide: A Technical Guide for Synthetic Chemists

An in-depth exploration of the synthesis, properties, and applications of cyclopropylmethanesulfonamide as a valuable building block in modern organic synthesis and drug discovery.

This compound is emerging as a significant synthetic intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique combination of a strained cyclopropyl ring and a versatile sulfonamide moiety offers chemists a powerful tool for introducing specific structural and physicochemical properties into target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound and its burgeoning applications as a synthetic building block, complete with experimental protocols and quantitative data.

Synthesis of N-Cyclopropylmethanesulfonamide

The most direct and widely applicable method for the synthesis of N-cyclopropylmethanesulfonamide involves the reaction of cyclopropylamine with methanesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general and reliable protocol for this synthesis is analogous to the preparation of other N-substituted sulfonamides. For instance, the synthesis of the structurally related N-cyclopropyl-3-trifluoromethylbenzylsulfonamide is achieved by the dropwise addition of a solution of cyclopropylamine and triethylamine to a solution of the corresponding sulfonyl chloride in a suitable solvent like methylene chloride at reduced temperatures.[1] Following the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

General Experimental Protocol:

Materials:

-

Cyclopropylamine

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous ammonium chloride

-

1% aqueous hydrochloric acid

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methanesulfonyl chloride in dichloromethane and cool the solution to 0 °C in an ice bath.

-

In a separate flask, mix cyclopropylamine with triethylamine.

-

Add the cyclopropylamine-triethylamine mixture dropwise to the cooled solution of methanesulfonyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.

-

Upon completion of the reaction (monitored by TLC), wash the reaction mixture with saturated aqueous ammonium chloride, followed by 1% aqueous hydrochloric acid until the aqueous layer is neutral.

-

Separate the organic layer and wash it twice with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-cyclopropylmethanesulfonamide.

This straightforward procedure provides a reliable route to multigram quantities of N-cyclopropylmethanesulfonamide, a stable, crystalline solid that can be used in subsequent synthetic transformations.

This compound as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of the sulfonamide nitrogen. The proton on the nitrogen is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then participate in a variety of bond-forming reactions, most notably N-alkylation.

N-Alkylation Reactions

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis. While specific examples detailing the N-alkylation of N-cyclopropylmethanesulfonamide are not extensively documented in publicly available literature, the general principles of sulfonamide alkylation are well-established and can be readily applied.

A common protocol for the N-alkylation of amides and sulfonamides involves the use of a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. Traditional methods have employed strong bases like sodium hydride in aprotic solvents. More modern and safer protocols often utilize phase-transfer catalysis (PTC) conditions or microwave irradiation to accelerate the reaction.

Table 1: General Conditions for N-Alkylation of Amides/Sulfonamides

| Method | Base | Alkylating Agent | Solvent | Conditions |

| Traditional | Sodium Hydride (NaH) | Alkyl halide | DMF, THF | Anhydrous, inert atmosphere |

| Phase-Transfer Catalysis | Potassium Hydroxide (KOH) | Alkyl halide | Biphasic/Solvent-free | Tetrabutylammonium bromide (TBAB) as catalyst |

| Microwave-Assisted (Solvent-Free) | Potassium Hydroxide/Potassium Carbonate | Alkyl halide | None | Microwave irradiation |

The resulting N-alkylated cyclopropylmethanesulfonamides can serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity. The cyclopropyl group can impart desirable properties such as metabolic stability and conformational rigidity, which are often sought after in drug design.

Potential Applications in Medicinal Chemistry

While direct examples are emerging, the this compound scaffold is of significant interest to medicinal chemists. The sulfonamide group is a well-known pharmacophore present in a wide array of approved drugs, including diuretics, antibiotics, and anticonvulsants. The cyclopropyl moiety is often incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune lipophilicity. The combination of these two groups in a single building block therefore presents an attractive starting point for the design and synthesis of novel therapeutic agents.

The N-alkylated derivatives of this compound can be envisioned as intermediates in the synthesis of compounds targeting a variety of biological pathways. The specific nature of the "R" group introduced during the N-alkylation step would dictate the final biological target.

Conclusion

This compound is a readily accessible and versatile synthetic building block with significant potential for application in organic synthesis and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the reactivity of the sulfonamide moiety, makes it an attractive tool for the introduction of the this compound scaffold into a wide range of molecular frameworks. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

A Technical Guide to the Spectroscopic Characterization of Cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Cyclopropylmethanesulfonamide. These values are derived from the analysis of similar chemical structures and provide a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (Methyl) | 2.9 - 3.1 | s (singlet) | N/A |

| CH (Cyclopropyl Methine) | 2.4 - 2.6 | m (multiplet) | |

| CH₂ (Cyclopropyl Methylene) | 0.5 - 0.9 | m (multiplet) | |

| NH (Amide) | 4.5 - 5.5 | br s (broad singlet) | N/A |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Methyl) | 40 - 43 |

| CH (Cyclopropyl Methine) | 28 - 32 |

| CH₂ (Cyclopropyl Methylene) | 3 - 7 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3350 - 3250 | Stretching |

| C-H (Cyclopropyl & Methyl) | 3100 - 2850 | Stretching |

| S=O (Sulfonamide) | 1350 - 1310 (asymmetric) | Stretching |

| S=O (Sulfonamide) | 1160 - 1140 (symmetric) | Stretching |

| S-N | 950 - 900 | Stretching |

| C-H (Cyclopropyl) | ~1020 | Bending |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 136.05 | Molecular Ion |

| [M-CH₃]⁺ | 121.03 | Loss of a methyl radical |

| [M-SO₂NH]⁺ | 70.05 | Cleavage of the sulfonamide bond |

| [C₃H₅NH₂]⁺ | 57.06 | Cyclopropylamine fragment |

| [CH₃SO₂]⁺ | 79.00 | Methanesulfonyl fragment |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

A plausible synthetic route involves the reaction of methanesulfonyl chloride with cyclopropylamine in the presence of a base.

Materials:

-

Methanesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine or Pyridine (base)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the mixture in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Acquisition: Place the KBr pellet in the sample holder and record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.[3][5]

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Analysis of Cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for cyclopropylmethanesulfonamide. Due to the limited availability of directly published experimental spectra for this specific compound, this document focuses on a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures. This guide also outlines a standard experimental protocol for the synthesis and subsequent NMR analysis of the title compound.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) for this compound are summarized below. These values are estimated based on the typical ranges for cyclopropyl, methanesulfonyl, and sulfonamide functional groups. The splitting patterns are predicted based on the expected spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃-SO₂ | 2.9 - 3.1 | Singlet | N/A | 3H |

| SO₂-NH | 5.0 - 6.0 | Singlet (broad) | N/A | 1H |

| CH (cyclopropyl) | 2.4 - 2.6 | Multiplet | - | 1H |

| CH₂ (cyclopropyl) | 0.6 - 0.9 | Multiplet | - | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C H₃-SO₂ | Methyl | 40 - 45 |

| C H (cyclopropyl) | Methine | 25 - 30 |

| C H₂ (cyclopropyl) | Methylene | 5 - 10 |

Molecular Structure and NMR Assignments

The structure of this compound with the predicted proton and carbon assignments is illustrated below.

Experimental Protocols

A plausible synthetic route to this compound involves the reaction of cyclopropylamine with methanesulfonyl chloride in the presence of a base.[1]

Synthesis of N-Cyclopropylmethanesulfonamide

Procedure:

-

To a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add methanesulfonyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclopropylmethanesulfonamide.

NMR Sample Preparation and Data Acquisition

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Interpretation of Predicted Spectra

-

¹H NMR: The spectrum is expected to be relatively simple. The methyl protons of the methanesulfonyl group will appear as a sharp singlet downfield due to the electron-withdrawing effect of the sulfonyl group. The sulfonamide proton (NH) is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The cyclopropyl protons will exhibit complex multiplets in the upfield region, a characteristic feature of strained ring systems. The methine proton will be further downfield than the methylene protons due to its proximity to the nitrogen atom.

-

¹³C NMR: The spectrum will show three distinct signals. The methyl carbon will be in the typical range for a carbon attached to a sulfonyl group. The two carbons of the cyclopropyl ring will appear at relatively shielded (upfield) chemical shifts, with the methine carbon being more deshielded than the methylene carbons.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound, which can aid researchers in its identification and characterization. Experimental verification is recommended to confirm these predictions.

References

An In-depth Technical Guide to Interpreting the Infrared Spectrum of Cyclopropylmethanesulfonamide

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of cyclopropylmethanesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectrum of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (C₄H₉NO₂S) is characterized by the vibrational modes of its key structural features: the sulfonamide group (-SO₂NH-), the cyclopropyl ring, and the methyl group. Each of these components gives rise to distinct absorption bands, allowing for a detailed structural analysis.

The primary functional group is the sulfonamide, which produces strong, characteristic absorptions for the N-H and SO₂ stretching vibrations. The cyclopropyl group, a strained three-membered ring, and the methyl group attached to the sulfonyl moiety also exhibit specific C-H stretching and bending vibrations. Analyzing the position, intensity, and shape of these bands provides a molecular fingerprint for this compound.

Predicted Infrared Absorption Data